molecular formula C6H14ClNO B6283063 5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers CAS No. 1889877-15-9

5-ethylpyrrolidin-3-ol hydrochloride, Mixture of diastereomers

Cat. No.: B6283063
CAS No.: 1889877-15-9
M. Wt: 151.6
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Description

5-ethylpyrrolidin-3-ol hydrochloride, mixture of diastereomers, is a versatile chemical compound used in various scientific research fields. This compound is characterized by the presence of a pyrrolidine ring substituted with an ethyl group and a hydroxyl group, forming a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethylpyrrolidin-3-ol hydrochloride typically involves the reaction of ethylamine with a suitable precursor, such as 3-pyrrolidinone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The mixture of diastereomers is obtained due to the presence of chiral centers in the molecule, leading to the formation of different stereoisomers.

Industrial Production Methods

Industrial production of 5-ethylpyrrolidin-3-ol hydrochloride involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to separate the desired diastereomers from other by-products. The use of advanced techniques such as chromatography can aid in the resolution of the diastereomers.

Chemical Reactions Analysis

Types of Reactions

5-ethylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form different reduced products.

    Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

5-ethylpyrrolidin-3-ol hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-ethylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of different diastereomers can lead to variations in the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    5-methylpyrrolidin-3-ol hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    3-hydroxypyrrolidine hydrochloride: Lacks the ethyl substitution.

    5-ethylpyrrolidin-2-one hydrochloride: Contains a ketone group instead of a hydroxyl group.

Uniqueness

5-ethylpyrrolidin-3-ol hydrochloride is unique due to its specific substitution pattern and the presence of multiple diastereomers. This uniqueness can result in distinct physical, chemical, and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1889877-15-9

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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